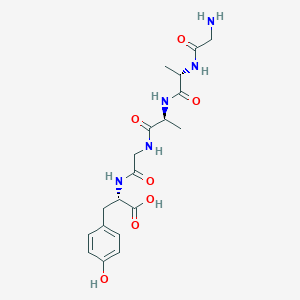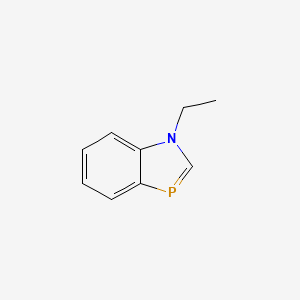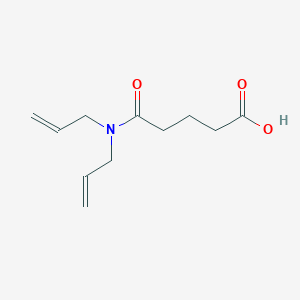![molecular formula C33H39INP B14235150 {[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide CAS No. 249514-82-7](/img/structure/B14235150.png)
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide is a quaternary phosphonium salt. This compound is known for its unique structural properties, which make it valuable in various chemical and biological applications. It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups, and an iodide ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with {[4-(Dibutylamino)phenyl]methyl} iodide. The reaction is carried out in an inert atmosphere, often using solvents like chloroform or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts
科学的研究の応用
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide has several applications in scientific research:
作用機序
The mechanism of action of {[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can participate in nucleophilic substitution reactions, while the iodide ion can act as a leaving group. This dual functionality makes it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium iodide: Similar structure but with a methyl group instead of the {[4-(Dibutylamino)phenyl]methyl} group
Ethyltriphenylphosphonium iodide: Contains an ethyl group instead of the {[4-(Dibutylamino)phenyl]methyl} group
Uniqueness
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide is unique due to the presence of the dibutylamino group, which imparts specific electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its simpler counterparts .
特性
CAS番号 |
249514-82-7 |
|---|---|
分子式 |
C33H39INP |
分子量 |
607.5 g/mol |
IUPAC名 |
[4-(dibutylamino)phenyl]methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C33H39NP.HI/c1-3-5-26-34(27-6-4-2)30-24-22-29(23-25-30)28-35(31-16-10-7-11-17-31,32-18-12-8-13-19-32)33-20-14-9-15-21-33;/h7-25H,3-6,26-28H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
QCVJGSHFUPNITF-UHFFFAOYSA-M |
正規SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,1-F][1,4,7]dioxazonine](/img/structure/B14235067.png)
![2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane](/img/structure/B14235079.png)
![[3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol](/img/structure/B14235093.png)

![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)

![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)

![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
